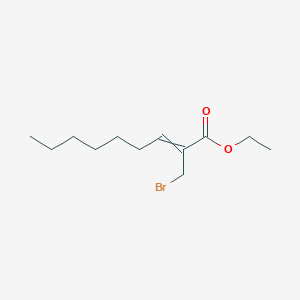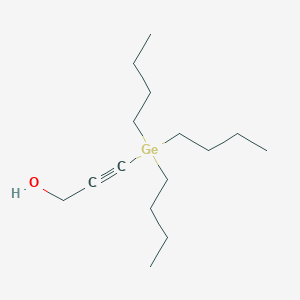
3-(Tributylgermyl)prop-2-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tributylgermyl)prop-2-YN-1-OL is an organogermanium compound characterized by the presence of a germanium atom bonded to three butyl groups and a propyn-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylgermyl)prop-2-YN-1-OL typically involves the reaction of tributylgermanium chloride with propargyl alcohol under basic conditions. The reaction can be represented as follows:
[ \text{Bu}_3\text{GeCl} + \text{HC≡CCH}_2\text{OH} \rightarrow \text{Bu}_3\text{GeC≡CCH}_2\text{OH} + \text{HCl} ]
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
3-(Tributylgermyl)prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The germanium atom can participate in substitution reactions, where the butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne moiety.
Substitution: Organolithium or Grignard reagents can be used to replace the butyl groups on the germanium atom.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
3-(Tributylgermyl)prop-2-YN-1-OL has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity is being explored for applications in medicine and pharmacology.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 3-(Tributylgermyl)prop-2-YN-1-OL involves its interaction with molecular targets through its functional groups. The alkyne moiety can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. The germanium atom can coordinate with other atoms or molecules, influencing the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but contains a silicon atom instead of a germanium atom.
Prop-2-yn-1-ol: Lacks the germanium atom and butyl groups, making it less complex.
Uniqueness
3-(Tributylgermyl)prop-2-YN-1-OL is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and carbon analogs. The germanium atom can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
特性
CAS番号 |
63247-74-5 |
|---|---|
分子式 |
C15H30GeO |
分子量 |
299.0 g/mol |
IUPAC名 |
3-tributylgermylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H30GeO/c1-4-7-11-16(12-8-5-2,13-9-6-3)14-10-15-17/h17H,4-9,11-13,15H2,1-3H3 |
InChIキー |
NYJWXILOHVRAEP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Ge](CCCC)(CCCC)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)




![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
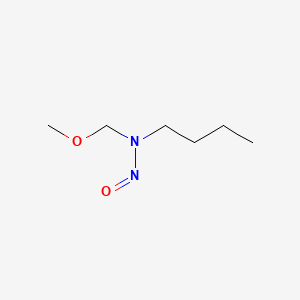
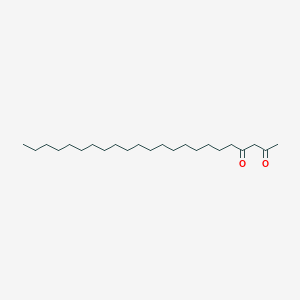
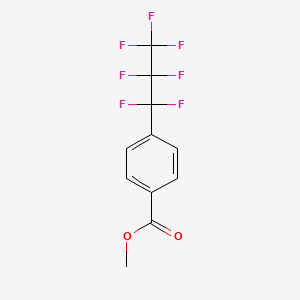
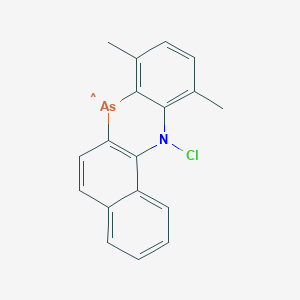
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
